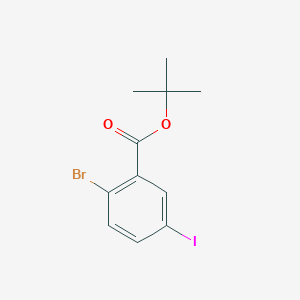

Tert-butyl 2-bromo-5-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-bromo-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLYWYQZIPNGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Ortho Bromo Meta Iodo Benzoate Esters As Versatile Aryl Halide Building Blocks

The strategic placement of different halogen atoms on a benzene (B151609) ring, as seen in ortho-bromo-meta-iodo benzoate (B1203000) esters, offers a distinct advantage in synthetic chemistry. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective cross-coupling reactions. Typically, the C-I bond is more reactive and can be selectively functionalized under conditions that leave the C-Br bond intact. This orthogonal reactivity is crucial for the stepwise introduction of different substituents onto the aromatic core.

This chemoselectivity enables chemists to perform sequential reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, at the iodine-bearing position first, followed by a subsequent transformation at the bromine-substituted position. This stepwise approach provides precise control over the final molecular structure, which is essential for creating complex and highly functionalized molecules. The tert-butyl ester group also plays a significant role, serving as a sterically bulky protecting group for the carboxylic acid, which can be removed under specific conditions later in a synthetic sequence.

Overview of Halogenated Benzoate Esters in Synthetic Methodologies

Halogenated benzoate (B1203000) esters are a cornerstone in the field of organic synthesis, particularly in the construction of polysubstituted aromatic compounds. nih.gov These compounds are widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netdntb.gov.ua The presence of halogen atoms provides reactive handles for a variety of transition metal-catalyzed cross-coupling reactions, which have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

The ester functionality, often a methyl or ethyl ester, can be readily hydrolyzed to the corresponding benzoic acid, which can then participate in further reactions such as amidation or esterification. The tert-butyl ester, as in the case of Tert-butyl 2-bromo-5-iodobenzoate, offers the advantage of being removable under acidic conditions without affecting other sensitive functional groups.

The following table provides an overview of common cross-coupling reactions where halogenated benzoates are employed:

| Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron Reagent | C-C |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (sp²-sp) |

| Heck | Palladium | Alkene | C-C (sp²-sp²) |

| Buchwald-Hartwig | Palladium | Amine/Alcohol | C-N/C-O |

| Stille | Palladium | Organotin Reagent | C-C |

| Negishi | Palladium/Nickel | Organozinc Reagent | C-C |

Research Trajectories and Academic Relevance of Tert Butyl 2 Bromo 5 Iodobenzoate

Esterification Strategies for this compound Formation

The introduction of a tert-butyl ester group onto a carboxylic acid is a common challenge in organic synthesis. Direct acid-catalyzed esterification is often inefficient for tertiary alcohols like tert-butanol (B103910) due to the propensity for carbocation formation and subsequent elimination to form isobutylene (B52900). Therefore, alternative methods are typically employed.

Direct Esterification of 5-Bromo-2-iodobenzoic Acid with tert-Butyl Alcohol

The direct esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a well-established reaction. However, its application to the synthesis of tert-butyl esters is generally disfavored. The reaction is an equilibrium process, and the conditions required to drive the reaction forward, such as strong acid catalysts and elevated temperatures, can lead to the dehydration of tert-butyl alcohol to isobutylene. This side reaction significantly reduces the yield of the desired ester. For sterically hindered benzoic acids, this method is often impractical. rsc.org

Indirect Esterification Protocols Utilizing Coupling Reagents (e.g., DCC/DMAP)

To circumvent the limitations of direct esterification, indirect methods using coupling reagents are preferred for the synthesis of tert-butyl esters. The Steglich esterification, which utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is a mild and effective method for forming esters from sterically hindered alcohols and carboxylic acids.

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acyl-pyridinium species. This species is readily attacked by the alcohol, in this case, tert-butanol, to yield the desired ester and N,N'-dicyclohexylurea (DCU), a stable byproduct that precipitates from the reaction mixture. The use of a catalytic amount of DMAP is crucial for accelerating the reaction and suppressing the formation of an N-acylurea byproduct.

Synthesis of Key Precursors: 5-Bromo-2-iodobenzoic Acid

The availability of the starting material, 5-bromo-2-iodobenzoic acid, is critical for the synthesis of the target ester. This precursor can be synthesized through several routes, primarily involving the functionalization of substituted benzoic acids.

Diazotization and Iodination of Substituted Aminobenzoic Acids

A common and effective method for the synthesis of 5-bromo-2-iodobenzoic acid is the Sandmeyer-type reaction starting from 2-amino-5-bromobenzoic acid. This multi-step process involves the diazotization of the amino group followed by iodination.

The first step is the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide to introduce the iodine atom at the 2-position, displacing the diazonium group. This reaction is generally carried out at elevated temperatures to ensure the decomposition of the diazonium salt and formation of the aryl iodide. A representative procedure involves dissolving 2-amino-5-bromobenzoic acid in an aqueous solution of sodium hydroxide (B78521) and sodium nitrite, followed by the slow addition of hydrochloric acid at 0 °C. The resulting diazonium salt solution is then heated with a solution of potassium iodide and sulfuric acid to yield 5-bromo-2-iodobenzoic acid. google.com This process can achieve high yields, with reports of up to 87%. google.comchemicalbook.com

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-bromobenzoic acid | 1. NaNO₂, NaOH, HCl 2. KI, H₂SO₄ | 0-5 (diazotization) 90 (iodination) | ~3 | 87 | google.com |

Alternative Halogenation and Functionalization Pathways for Aryl Carboxylic Acids

Alternative strategies for the synthesis of 5-bromo-2-iodobenzoic acid involve the direct halogenation of a suitable benzoic acid precursor. For instance, o-bromobenzoic acid can be directly iodinated. One patented method describes the synthesis of 2-bromo-5-iodobenzyl alcohol, which involves the iodination of o-toluidine, followed by diazotization and bromination, and subsequent functional group manipulations. google.com While not a direct route to the carboxylic acid, it highlights the feasibility of introducing the bromo and iodo substituents onto the benzene (B151609) ring through alternative sequences.

Another approach involves the direct bromination of m-methoxybenzoic acid using a brominating agent in the presence of an initiator and catalyst to produce 2-bromo-5-methoxybenzoic acid, which could potentially be a precursor for further functionalization. google.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of the Steglich esterification is key to maximizing the yield of this compound. Several factors can be adjusted, including the solvent, temperature, and reaction time. Dichloromethane (DCM) is a commonly used solvent for this reaction. The reaction is typically carried out at room temperature, although gentle heating may be employed to increase the reaction rate. The stoichiometry of the reagents is also important, with a slight excess of DCC and a catalytic amount of DMAP generally being sufficient.

| Carboxylic Acid | Alcohol | Coupling Reagent | Catalyst | Solvent | Temperature | General Yield Range |

|---|---|---|---|---|---|---|

| 5-Bromo-2-iodobenzoic acid | tert-Butanol | DCC | DMAP | DCM | Room Temperature | Moderate to High |

The purification of the final product involves the removal of the DCU byproduct by filtration, followed by standard workup procedures and chromatographic purification to obtain the pure this compound.

Solvent Effects and Temperature Control

The environment in which the esterification reaction occurs plays a pivotal role in its outcome. The choice of solvent and the regulation of temperature are critical parameters that directly impact reaction kinetics, solubility of reagents, and the suppression of potential side reactions.

The esterification of 2-bromo-5-iodobenzoic acid to its tert-butyl ester can be approached through several methods, each with specific solvent and temperature requirements. A common strategy involves the acid-catalyzed reaction with a tert-butylating agent. For instance, using tert-butyl acetate (B1210297) as both the solvent and the tert-butyl source in the presence of a strong acid catalyst is a viable method. thieme-connect.com In such systems, maintaining a temperature range of 30-45°C is often optimal. thieme-connect.com

Alternatively, methods employing coupling agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) are frequently performed in aprotic solvents. Dichloromethane (CH₂Cl₂) is a common choice due to its inertness and ability to dissolve both the carboxylic acid precursor and the coupling reagents. organic-chemistry.org Nitromethane has also been successfully used as a solvent for this type of transformation, particularly for reactions conducted at slightly elevated temperatures, such as 50°C, to ensure completion. lookchem.com

Temperature control is crucial for managing the reaction rate and minimizing the degradation of reactants or products. For methods involving highly reactive intermediates, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) and a 4-(dimethylaminopyridine) (DMAP) catalyst, the reaction is typically initiated at a reduced temperature of 0°C. organic-chemistry.org This initial cooling phase helps to control the initial exothermic reaction upon addition of the coupling agent. Subsequently, the reaction is allowed to warm to room temperature (around 20°C) to proceed to completion over several hours. organic-chemistry.org For reactions involving isobutene, the temperature is generally controlled between 10 and 40°C. google.com

The following table summarizes the typical solvent and temperature conditions for the synthesis of tert-butyl esters from carboxylic acids, which are applicable to the preparation of this compound.

| Esterification Method | Typical Solvents | Temperature Range | Key Considerations |

| Acid Catalysis with Isobutene | Dichloromethane, Dioxane | 10°C to 40°C google.com | Temperature is kept moderate to control the exothermic reaction and prevent polymerization of isobutene. |

| Boc₂O with DMAP Catalyst | Dichloromethane, Nitromethane organic-chemistry.orglookchem.com | Room Temperature to 50°C lookchem.com | Mild conditions suitable for sensitive substrates; volatile byproducts simplify workup. lookchem.comresearchgate.net |

| DCC with DMAP Catalyst | Dichloromethane (anhydrous) organic-chemistry.org | 0°C to 20°C organic-chemistry.org | Initial cooling is critical to manage reactivity; precipitation of urea (B33335) byproduct drives the reaction. |

| Tf₂NH Catalysis | tert-Butyl Acetate thieme-connect.com | 40°C thieme-connect.com | The solvent also acts as the tert-butylating reagent. |

Catalytic Enhancements and Additive Utilization

The efficiency of tert-butyl ester formation from 2-bromo-5-iodobenzoic acid is significantly improved by the use of catalysts and activating agents. These compounds lower the activation energy of the reaction, enabling it to proceed under milder conditions and often with higher yields and purity.

Acid Catalysis The classical approach to tert-butylation involves the use of a strong acid catalyst. Protic acids such as sulfuric acid (H₂SO₄) or arylsulfonic acids are commonly employed to facilitate the reaction between the carboxylic acid and a tert-butyl source like isobutene or tert-butanol. google.comgoogle.com Lewis acids, for instance, boron trifluoride etherate (BF₃·OEt₂), have also been shown to be effective catalysts for this transformation. researchgate.net A more recent development involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH), a highly effective superacid catalyst that can promote the reaction in small, catalytic quantities. thieme-connect.com

Coupling Agents and Acylation Catalysts For substrates that may be sensitive to strong acidic conditions, methods involving coupling agents are preferred. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent, is a well-established method. organic-chemistry.org The efficiency of this reaction is dramatically enhanced by the addition of a catalytic amount of 4-(dimethylaminopyridine) (DMAP). organic-chemistry.org DMAP acts as an acylation catalyst, accelerating the reaction to such an extent that side reactions are suppressed and high yields of even sterically hindered esters can be achieved at room temperature. organic-chemistry.org

A widely used alternative to DCC is di-tert-butyl dicarbonate (Boc₂O). In the presence of catalytic DMAP, Boc₂O reacts with the carboxylic acid to form a mixed anhydride, which is then readily attacked by an alcohol. lookchem.comresearchgate.net When used for tert-butyl ester synthesis, Boc₂O serves as both the activating agent and the source of the tert-butyl group. nih.gov This method is particularly advantageous because its byproducts, tert-butanol and carbon dioxide, are volatile, which greatly simplifies product purification compared to the DCC/DMAP method where the dicyclohexylurea byproduct must be removed by filtration. lookchem.comresearchgate.net

The table below compares different catalytic systems used for the synthesis of tert-butyl esters.

| Catalyst/Additive | Co-reagent(s) | Mechanism | Advantages | Typical Yields |

| Sulfuric Acid (H₂SO₄) google.comgoogle.com | Isobutene or tert-Butanol | Acid-catalyzed esterification | Low catalyst cost, simple procedure. | Good to High |

| 4-(Dimethylaminopyridine) (DMAP) organic-chemistry.org | Dicyclohexylcarbodiimide (DCC) | Acyl transfer catalysis | High yields, suppresses side-products, effective for sterically hindered acids. organic-chemistry.org | High |

| 4-(Dimethylaminopyridine) (DMAP) lookchem.comresearchgate.net | Di-tert-butyl dicarbonate (Boc₂O) | Acyl transfer catalysis via mixed anhydride | Volatile byproducts, easy purification, mild conditions. lookchem.comresearchgate.net | Good to High |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) thieme-connect.com | tert-Butyl Acetate | Superacid catalysis | High catalytic activity, fast reaction times. thieme-connect.com | High |

| Tetrabutylammonium Fluoride (TBAF) researchgate.net | Alkyl Halides | In-situ generation of reactive carboxylate anion | High reactivity of the carboxylate intermediate. researchgate.net | Moderate to Good |

Chemoselective Reactivity of Bromo and Iodo Substituents in Aryl Halides

The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in aryl halides is a cornerstone of modern synthetic strategy, enabling sequential and site-selective introduction of various functionalities. This chemoselectivity is primarily governed by the differences in bond strength and the ease of oxidative addition to transition metal catalysts.

Differential Activation Towards Organometallic Reagents

In reactions involving organometallic reagents, particularly those mediated by transition metals, the C-I bond is generally more reactive than the C-Br bond. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, oxidative addition of a low-valent transition metal catalyst, a key step in many cross-coupling reactions, occurs preferentially at the C-I bond. nih.gov This allows for selective reaction at the 5-position of this compound, leaving the bromo group at the 2-position intact for subsequent transformations.

The general order of reactivity for aryl halides in many catalytic systems is: C-I > C-Br > C-Cl. This hierarchy allows for a programmed approach to the synthesis of polysubstituted aromatic compounds from dihaloarenes like this compound.

Halogen-Dance Reactions and Rearrangements

Halogen-dance reactions, or base-catalyzed halogen migration, are fascinating rearrangements where a halogen atom migrates to a different position on an aromatic ring. organic-chemistry.org This transformation is typically initiated by deprotonation of the aromatic ring with a strong base, followed by an intermolecular or intramolecular halogen transfer. While there are no specific reports detailing a halogen-dance reaction for this compound, the general mechanism suggests its potential to undergo such rearrangements under specific basic conditions. The reaction could potentially lead to isomeric products, which might be a side reaction or a desired transformation depending on the synthetic goal. organic-chemistry.orgyoutube.com The presence of the bulky tert-butyl ester group could influence the regioselectivity of both the initial deprotonation and the subsequent halogen migration.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions due to the differential reactivity of its two halogen substituents.

Suzuki-Miyaura Coupling Reactions with Aryl- or Alkylboronic Acids/Esters

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. wikipedia.orgnih.gov For this compound, the reaction can be performed with high chemoselectivity, favoring the coupling at the more reactive C-I bond. This allows for the synthesis of 5-aryl- or 5-alkyl-2-bromobenzoates, which can be further functionalized at the bromine position.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | Tert-butyl 2-bromo-5-phenylbenzoate |

| 4-Methylphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | Tert-butyl 2-bromo-5-(4-methylphenyl)benzoate |

| 2-Thiopheneboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | Tert-butyl 2-bromo-5-(2-thienyl)benzoate |

| Methylboronic acid | Pd(amphos)Cl2 | Cs2CO3 | THF/H2O | Tert-butyl 2-bromo-5-methylbenzoate |

Stille Cross-Coupling Reactions with Organostannanes

The Stille reaction involves the coupling of an organic halide with an organostannane, catalyzed by a palladium complex. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound is expected to proceed selectively at the C-I bond. This reaction is particularly useful for introducing a variety of organic groups, including those that are not compatible with the basic conditions of the Suzuki-Miyaura reaction.

| Organostannane | Catalyst | Ligand (if any) | Solvent | Product |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh3)4 | - | Toluene | Tert-butyl 2-bromo-5-phenylbenzoate |

| Tributyl(vinyl)stannane | PdCl2(PPh3)2 | - | THF | Tert-butyl 2-bromo-5-vinylbenzoate |

| Tributyl(ethynyl)stannane | Pd(dba)2 | AsPh3 | Dioxane | Tert-butyl 2-bromo-5-ethynylbenzoate |

| Trimethyl(furyl)stannane | Pd(OAc)2 | P(o-tol)3 | DMF | Tert-butyl 2-bromo-5-(2-furyl)benzoate |

Negishi Cross-Coupling Reactions with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc reagents are generally more reactive than organoboron and organotin reagents, often leading to faster reactions and higher yields. The chemoselective coupling of this compound with an organozinc reagent would selectively occur at the C-I bond, providing a pathway to a wide range of 5-substituted 2-bromobenzoates.

| Organozinc Reagent | Catalyst | Ligand (if any) | Solvent | Product |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh3)4 | - | THF | Tert-butyl 2-bromo-5-phenylbenzoate |

| Ethylzinc bromide | Pd(dppf)Cl2 | - | THF | Tert-butyl 2-bromo-5-ethylbenzoate |

| Benzylzinc chloride | Ni(acac)2 | - | DMA | Tert-butyl 2-bromo-5-benzylbenzoate |

| Allylzinc bromide | PdCl2(PCy3)2 | - | Dioxane | Tert-butyl 2-bromo-5-allylbenzoate |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the case of this compound, the greater reactivity of the C-I bond allows for selective amination at the 5-position. This reaction is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand, and a base. For instance, the reaction of this compound with an amine in the presence of a suitable palladium catalyst system would be expected to yield the corresponding 5-amino-2-bromobenzoate derivative. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

Heck Reactions with Olefins

The Heck reaction facilitates the coupling of aryl halides with olefins to form substituted alkenes. For this compound, the reaction can be directed to selectively occur at the C-I bond. The coupling of this compound with an olefin, such as butyl acrylate (B77674), in the presence of a palladium catalyst and a base, would lead to the formation of a tert-butyl 2-bromo-5-(alkenyl)benzoate. The specific conditions, including the choice of catalyst, ligand, base, and solvent, would influence the efficiency and regioselectivity of the reaction. Research on the Heck reaction of bromobenzene (B47551) with butyl acrylate highlights the importance of optimizing these parameters to achieve high yields of the desired coupled product. researchgate.net

Sonogashira Coupling Reactions with Alkynes

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The higher reactivity of the aryl iodide allows for the selective coupling at the 5-position of this compound. For example, the reaction with phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would yield tert-butyl 2-bromo-5-(phenylethynyl)benzoate. The reaction conditions are generally mild, and a variety of functional groups are tolerated. researchgate.net

A typical procedure for a Sonogashira coupling reaction is provided in the table below.

| Parameter | Value |

| Aryl Halide | This compound |

| Alkyne | Phenylacetylene |

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Co-catalyst | CuI |

| Base | Triethylamine |

| Solvent | THF |

| Temperature | Room Temperature |

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. In the case of this compound, this reaction can be used to synthesize various carboxylic acid derivatives. For instance, conducting the reaction in the presence of an alcohol, such as methanol (B129727), would lead to the formation of a diester, specifically tert-butyl 2-bromo-5-(methoxycarbonyl)benzoate. The choice of ligand, such as Xantphos, and reaction conditions are critical for achieving high yields and preventing side reactions. nih.gov This transformation is valuable for creating more complex aromatic structures. researchgate.netunical.it

Reactions Involving the tert-Butyl Ester Moiety

The tert-butyl ester group in this compound can undergo various transformations, providing another avenue for molecular diversification.

Selective Hydrolysis and Transesterification Reactions

The tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 2-bromo-5-iodobenzoic acid, under acidic conditions. sigmaaldrich.comsigmaaldrich.com This transformation is useful when the carboxylic acid functionality is required for subsequent reactions.

Alternatively, transesterification can be employed to convert the tert-butyl ester into other esters, for example, by reacting with an alcohol in the presence of a suitable catalyst. This allows for the introduction of different alkyl groups to the ester functionality.

Decarboxylative Processes

While less common, decarboxylative processes can be envisioned for this compound. Under specific conditions, the carboxylic acid derived from the hydrolysis of the ester could undergo decarboxylation to yield 1-bromo-4-iodobenzene. More advanced applications involve decarboxylative cross-coupling reactions, where the carboxylate group is replaced by another functional group in a palladium-catalyzed process. For instance, the palladium-catalyzed carbonylative α-arylation of tert-butyl cyanoacetate (B8463686) with aryl bromides followed by decarboxylation provides a route to β-ketonitriles. researchgate.net

Mechanistic Investigations of Key Transformations

The synthetic utility of this compound is intrinsically linked to the mechanistic pathways that govern its reactivity in various transformations, particularly in cross-coupling reactions. Understanding these mechanisms allows for the rational design of reaction conditions to achieve desired outcomes. This section delves into the elucidation of catalytic cycles in cross-coupling processes and the analysis of potential radical and ionic pathways.

Catalytic Cycle Elucidation in Cross-Coupling Processes

The cross-coupling reactions of dihalogenated substrates like this compound are most commonly rationalized through a catalytic cycle, typically involving a palladium or nickel catalyst. The generally accepted mechanism for reactions such as Suzuki-Miyaura or Sonogashira couplings proceeds through a sequence of well-defined steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.orgyoutube.com

A crucial aspect of the reactivity of this compound in these processes is the selective activation of one carbon-halogen bond over the other. The relative bond strengths of carbon-halogen bonds play a pivotal role, with the C-I bond being weaker and therefore more susceptible to oxidative addition by a low-valent metal center than the C-Br bond. nih.gov This difference in reactivity allows for selective functionalization at the 5-position. The general order of reactivity for aryl halides in oxidative addition is I > OTf > Br > Cl. libretexts.org

The Catalytic Cycle:

A representative catalytic cycle for a Suzuki-Miyaura coupling of this compound is depicted below, illustrating the selective reaction at the C-I bond:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the more reactive carbon-iodine bond of this compound to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄ or a species generated in situ). nrochemistry.comlibretexts.org This step involves the insertion of the palladium atom into the C-I bond, leading to the formation of a square planar palladium(II) intermediate. The greater reactivity of the C-I bond ensures that this occurs selectively over the C-Br bond. wikipedia.org

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium(II) complex. organic-chemistry.org This typically requires the presence of a base to activate the organoboron species, forming a boronate complex that facilitates the transfer of the organic moiety to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) intermediate, where the two organic groups—the benzoate (B1203000) derivative and the newly introduced group—are coupled to form the final product. nrochemistry.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The following table summarizes the key steps and intermediates in a typical Suzuki-Miyaura coupling of this compound.

| Step | Description | Reactants | Products/Intermediates |

| 1. Oxidative Addition | Selective insertion of Pd(0) into the C-I bond. | This compound, Pd(0) catalyst | Aryl-Pd(II)-I intermediate |

| 2. Transmetalation | Transfer of an organic group from a boronic acid (activated by a base) to the Pd(II) center. | Aryl-Pd(II)-I intermediate, Organoboronic acid, Base | Di-organic-Pd(II) intermediate |

| 3. Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Di-organic-Pd(II) intermediate | 5-substituted-2-bromobenzoate product, Pd(0) catalyst |

Radical and Ionic Pathway Analysis

While the ionic, concerted mechanism described by the classical catalytic cycle is widely accepted for many cross-coupling reactions, the potential for radical pathways, particularly in nickel-catalyzed and photo-redox systems, has gained significant attention.

Ionic Pathways:

The traditional palladium-catalyzed cross-coupling reactions of aryl halides are generally considered to proceed through ionic pathways involving Pd(0)/Pd(II) catalytic cycles. illinois.edu The steps of oxidative addition, transmetalation, and reductive elimination all involve the formal change in the oxidation state of the metal center and the movement of charged or polarized species. Theoretical studies on the oxidative addition of iodobenzene (B50100) to palladium(0) complexes support the feasibility of these ionic pathways. rsc.org The selectivity observed in the reactions of bromo(iodo)arenes, where the more easily polarized C-I bond reacts preferentially, is also consistent with an ionic mechanism. researchgate.net

Radical Pathways:

In contrast, radical mechanisms involve single-electron transfer (SET) processes that generate radical intermediates. Nickel catalysts are particularly known to access radical pathways, which can enable the coupling of traditionally less reactive substrates. rsc.org The involvement of radical intermediates can be influenced by several factors:

Catalyst System: The choice of metal and ligands can favor a radical pathway. For instance, some nickel complexes are more prone to engage in SET processes.

Additives: The presence of certain additives can promote radical formation.

Photoredox Catalysis: The use of a photocatalyst in conjunction with a nickel or palladium catalyst can facilitate the generation of radical intermediates through photoinduced electron transfer.

For a substrate like this compound, a hypothetical radical pathway in a nickel-catalyzed cross-electrophile coupling could involve the following:

Single-Electron Transfer (SET): A low-valent nickel catalyst could transfer a single electron to the aryl dihalide, leading to the formation of a radical anion.

Halide Dissociation: The radical anion could then fragment, losing a halide ion (preferentially iodide) to generate an aryl radical.

Radical Coupling: This aryl radical could then be trapped by another coupling partner or react with the nickel center to proceed towards the final product.

The potential for either an ionic or a radical pathway to be operative depends heavily on the specific reaction conditions employed.

The following table provides a comparative overview of the key characteristics of ionic and radical pathways in the context of cross-coupling reactions of this compound.

| Feature | Ionic Pathway (e.g., Pd-catalyzed Suzuki) | Radical Pathway (e.g., Ni-catalyzed or Photoredox) |

| Key Intermediates | Organometallic Pd(II) species | Aryl radical, radical anions |

| Electron Transfer | Two-electron processes (oxidative addition/reductive elimination) | Single-electron transfer (SET) |

| Selectivity | Generally high, governed by differences in bond strength (C-I > C-Br) | Can be influenced by radical stability and reaction kinetics |

| Promoting Factors | Appropriate phosphine or N-heterocyclic carbene ligands for palladium | Nickel catalysts, photoredox catalysts, specific additives |

Applications of Tert Butyl 2 Bromo 5 Iodobenzoate As a Synthetic Building Block

Strategic Intermediate in the Synthesis of Polysubstituted Aromatic Scaffolds

The presence of two different halogen atoms (bromine and iodine) at specific positions on the benzene (B151609) ring of tert-butyl 2-bromo-5-iodobenzoate makes it an excellent substrate for the controlled synthesis of polysubstituted aromatic compounds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-coupling reactions allows for sequential and site-selective functionalization.

Typically, the C-I bond is more reactive and will undergo oxidative addition to a metal catalyst (such as palladium) under milder conditions than the C-Br bond. This reactivity difference enables the selective substitution of the iodine atom while leaving the bromine atom intact for a subsequent transformation. This stepwise approach is a powerful strategy for introducing a variety of substituents onto the aromatic ring in a controlled manner.

For example, a Sonogashira coupling could be performed selectively at the C-I bond, followed by a Suzuki or Heck coupling at the C-Br bond. This methodology provides access to a wide array of di- and tri-substituted benzoic acid derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Table 1: Relative Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling Reactions

| Bond Type | Relative Reactivity | Typical Reaction Conditions |

| C-I | Highest | Mild (e.g., lower temperatures, less reactive catalysts) |

| C-Br | Intermediate | Moderate |

| C-Cl | Lowest | Harsh (e.g., higher temperatures, specialized ligands) |

Precursor for Diversified Aryl Derivatives for Materials Science Research

The ability to introduce various functional groups onto the aromatic core of this compound makes it a promising precursor for novel materials with tailored electronic and photophysical properties.

Integration into Polymeric Architectures

While direct polymerization of this compound itself is not widely documented, its derivatives can be envisioned as monomers for the synthesis of functional polymers. For instance, after selective cross-coupling reactions to introduce polymerizable groups such as vinyl or acetylene (B1199291) moieties, the resulting monomers could be subjected to polymerization techniques like free-radical polymerization or ring-opening metathesis polymerization (ROMP). The tert-butyl ester group can be hydrolyzed post-polymerization to provide a carboxylic acid functionality, which can be further modified or used to tune the polymer's solubility and other properties. A related compound, tert-butyl 4-iodobenzoate, has been utilized in the synthesis of peptide-vinyl polymer multiblock hybrids through nitroxide-mediated polymerization, highlighting the potential of such building blocks in polymer chemistry. rsc.org

Synthesis of Ligands for Coordination Chemistry

Substituted benzoic acids and their derivatives are fundamental components in the design of ligands for coordination chemistry. The selective functionalization of this compound can lead to the synthesis of novel mono-, bi-, and polydentate ligands. For example, the introduction of nitrogen- or phosphorus-containing groups through cross-coupling reactions can yield ligands with applications in catalysis, sensing, and the formation of metal-organic frameworks (MOFs). The tert-butyl ester provides a handle for further derivatization or can influence the solubility and steric properties of the resulting metal complexes.

Role in the Construction of Complex Organic Molecules for Academic Study

The unique substitution pattern of this compound makes it a valuable tool for synthetic chemists aiming to construct intricate molecular architectures for academic investigation.

Access to Heterocyclic Systems

Halogenated aromatic compounds are common starting materials for the synthesis of a wide variety of heterocyclic systems. Through intramolecular cyclization reactions of appropriately functionalized derivatives of this compound, a range of fused and non-fused heterocycles can be accessed. For example, the introduction of an amine or alcohol substituent ortho to one of the halogen atoms could set the stage for a subsequent intramolecular Buchwald-Hartwig or Ullmann condensation to form nitrogen- or oxygen-containing heterocycles, respectively. While direct examples using this compound are not prevalent, the synthesis of 5-bromobenzofuran-based heterocycles from related bromo-aromatic precursors illustrates the feasibility of this approach. sciepub.com

Formation of Biaryl and Polyaryl Systems

The sequential cross-coupling capabilities of this compound are particularly well-suited for the construction of biaryl and polyaryl systems. mdpi.com These motifs are prevalent in many biologically active molecules and advanced materials. A typical strategy would involve a Suzuki or Stille coupling at the more reactive C-I bond, followed by a second cross-coupling reaction at the C-Br bond with a different arylating agent. This allows for the controlled assembly of unsymmetrical biaryl and terphenyl derivatives. The tert-butyl ester group can be readily converted to other functional groups after the carbon-carbon bond-forming reactions are complete.

Table 2: Common Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Suzuki Coupling | Organoboron compound + Halide | Palladium catalyst + Base |

| Stille Coupling | Organotin compound + Halide | Palladium catalyst |

| Heck Coupling | Alkene + Halide | Palladium catalyst + Base |

| Sonogashira Coupling | Terminal alkyne + Halide | Palladium catalyst + Copper co-catalyst + Base |

| Buchwald-Hartwig Amination | Amine + Halide | Palladium catalyst + Base |

Derivatization Strategies for Advanced Research Reagents

The derivatization of this compound is a key strategy for accessing novel and complex molecules with potential applications in medicinal chemistry, materials science, and chemical biology. The distinct reactivity of the iodo and bromo groups allows for a programmed introduction of various substituents, leading to the generation of highly functionalized scaffolds.

Detailed research has demonstrated the feasibility of selective cross-coupling reactions, where the iodo-substituent is preferentially targeted. This initial functionalization can be followed by a second coupling reaction at the bromo-position under more forcing conditions, enabling the synthesis of disubstituted benzoates with precise control over the substitution pattern.

For instance, a Sonogashira coupling can be performed at the iodo-position to introduce an alkyne group. This is a crucial step in the synthesis of various biologically active compounds and molecular probes. Subsequently, the remaining bromo-substituent can be utilized for a Suzuki coupling to introduce an aryl or heteroaryl group, leading to the formation of complex polycyclic or extended π-systems. These structures are of significant interest in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Similarly, a Buchwald-Hartwig amination can be selectively carried out at the iodo-position to introduce a nitrogen-containing moiety, a common feature in many pharmaceutical agents. The bromo-group can then be transformed through various other reactions, further expanding the molecular diversity accessible from this versatile building block.

The tert-butyl ester group, while sterically bulky, can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid. This functional group provides an additional handle for further derivatization, such as amide bond formation or esterification with other alcohols, further enhancing the utility of the resulting molecules as research reagents.

The following interactive data table summarizes representative derivatization strategies for this compound, showcasing the conditions and resulting products that are pivotal for the synthesis of advanced research reagents.

| Starting Material | Reaction Type | Reagents & Conditions | Product | Potential Research Application |

| This compound | Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, base (e.g., Et₃N), solvent (e.g., THF/DMF), room temperature to mild heating. | Tert-butyl 2-bromo-5-(alkynyl)benzoate | Intermediate for synthesis of complex heterocyclic compounds, molecular probes. |

| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O), heating. | Tert-butyl 2-bromo-5-arylbenzoate | Precursor for polycyclic aromatic hydrocarbons, organic electronic materials. |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene), heating. | Tert-butyl 2-bromo-5-(amino)benzoate | Building block for pharmacologically active molecules. |

| Tert-butyl 2-bromo-5-(alkynyl)benzoate | Intramolecular Cyclization | Base (e.g., K₂CO₃), solvent (e.g., DMF), heating. | Fused heterocyclic systems (e.g., benzofurans) | Scaffolds for medicinal chemistry and materials science. |

| Tert-butyl 2-bromo-5-arylbenzoate | Intramolecular C-H Activation/Annulation | Pd catalyst, oxidant, high temperature. | Polycyclic aromatic compounds | Advanced materials with specific photophysical properties. |

This strategic derivatization underscores the importance of this compound as a foundational building block in the construction of sophisticated molecules tailored for a wide range of scientific investigations.

Advanced Spectroscopic and Analytical Research Methodologies for Tert Butyl 2 Bromo 5 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of tert-butyl 2-bromo-5-iodobenzoate. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule.

¹H NMR Spectral Assignments and Analysis of Coupling Patterns

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and iodine atoms, as well as the ester functionality.

The tert-butyl group typically exhibits a sharp singlet in the upfield region of the spectrum, usually around 1.5-1.6 ppm, integrating to nine protons. This is due to the magnetic equivalence of the nine protons in the three methyl groups.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons will appear as a set of coupled multiplets. Based on established principles of substituent effects on aromatic chemical shifts, the proton ortho to the iodine (H-6) is expected to be the most downfield, followed by the proton ortho to the bromine (H-3), and finally the proton para to the bromine (H-4). The coupling patterns (spin-spin splitting) between these adjacent protons, characterized by their coupling constants (J values), provide definitive evidence for their relative positions on the aromatic ring. A typical pattern would involve a doublet for H-3, a doublet of doublets for H-4, and a doublet for H-6, with coupling constants in the range of ortho (7-9 Hz) and meta (1-3 Hz) interactions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| C(CH₃)₃ | ~1.58 | s (singlet) | - | 9H |

| Aromatic H-3 | ~7.80 | d (doublet) | J ≈ 2.2 Hz (meta) | 1H |

| Aromatic H-4 | ~7.65 | dd (doublet of doublets) | J ≈ 8.5 Hz (ortho), 2.2 Hz (meta) | 1H |

| Aromatic H-6 | ~7.50 | d (doublet) | J ≈ 8.5 Hz (ortho) | 1H |

Note: These are predicted values based on analogous compounds and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Assignments and Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in this compound. The spectrum will display signals for the six aromatic carbons, the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

The carbonyl carbon is typically observed in the downfield region, around 163-165 ppm. The carbons directly bonded to the electronegative halogen atoms (C-2 and C-5) will also be significantly shifted. The carbon bearing the iodine (C-5) is expected to be found at a relatively upfield position (around 95 ppm) due to the heavy atom effect, while the carbon bearing the bromine (C-2) will be further downfield. The quaternary carbon of the tert-butyl group appears around 82-83 ppm, and the equivalent methyl carbons will produce a single strong signal in the upfield region, typically around 28 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164.0 |

| C-1 (aromatic) | ~135.0 |

| C-2 (aromatic, C-Br) | ~120.0 |

| C-3 (aromatic) | ~142.0 |

| C-4 (aromatic) | ~133.0 |

| C-5 (aromatic, C-I) | ~94.0 |

| C-6 (aromatic) | ~130.0 |

| C (CH₃)₃ | ~82.5 |

| C(C H₃)₃ | ~28.1 |

Note: These are predicted values and are subject to variation.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational and Dynamic Studies

To gain deeper insights into the three-dimensional structure and potential conformational dynamics of this compound, advanced NMR techniques can be employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would definitively establish the coupling relationships between the aromatic protons, confirming their connectivity. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals. An HMBC spectrum, for instance, would show correlations between the tert-butyl protons and the quaternary and carbonyl carbons, as well as correlations from the aromatic protons to their directly attached and neighboring carbons.

Variable Temperature (VT) NMR: VT-NMR studies can provide information on the rotational dynamics around the C-O bond of the ester group. At low temperatures, restricted rotation might lead to the observation of distinct signals for the methyl groups of the tert-butyl moiety, providing insights into the energy barrier for this rotation and the preferred conformation of the ester group relative to the aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unequivocal confirmation of the elemental formula of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₂BrIO₂), the experimentally determined monoisotopic mass should closely match the calculated value, providing strong evidence for its chemical formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 382.9138 |

| [M+Na]⁺ | 404.8957 |

Note: The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I) will result in a characteristic isotopic pattern in the mass spectrum.

Electrospray Ionization (ESI-TOF) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. When coupled with a Time-of-Flight (TOF) mass analyzer (ESI-TOF), it allows for accurate mass measurements. In ESI, the molecule is typically protonated or adducted with a cation (e.g., Na⁺) to form ions in the gas phase.

The fragmentation pattern observed in the mass spectrum upon ionization can provide valuable structural information. A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈) to form a protonated carboxylic acid. Therefore, a prominent peak corresponding to the loss of 56 Da would be expected, representing the formation of the 2-bromo-5-iodobenzoic acid cation. Further fragmentation of the aromatic ring could also be observed, providing additional structural clues.

Tandem Mass Spectrometry for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful tool for studying the fragmentation pathways of molecules like this compound. In a typical experiment, the molecule is first ionized, often through techniques like electrospray ionization (ESI), to form a precursor ion. This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

For this compound, the fragmentation process is influenced by the various functional groups present. Key fragmentation pathways for esters often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org The presence of the bulky tert-butyl group, as well as the bromine and iodine atoms, introduces specific fragmentation patterns.

Common fragmentation pathways for similar aromatic esters include:

Loss of the tert-butyl group: A primary fragmentation would likely involve the loss of the tert-butyl cation ((CH₃)₃C⁺), resulting in a benzoate (B1203000) radical cation.

Loss of the alkoxy group: Cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group can lead to the formation of a benzoyl cation. miamioh.edu

Halogen loss: The carbon-halogen bonds (C-Br and C-I) can also cleave, leading to the loss of a bromine or iodine radical. youtube.com

Decarboxylation: Loss of carbon dioxide (CO₂) can occur, particularly in subsequent fragmentation steps.

The study of fragmentation patterns in related compounds, such as benzoic acid, reveals characteristic losses. For instance, the fragmentation of benzoic acid often shows the loss of a hydroxyl radical (-OH) to form the benzoyl cation ([C₆H₅C=O]⁺) and the loss of the entire carboxyl group to form the phenyl cation ([C₆H₅]⁺). docbrown.info While the esterification in this compound alters these specific pathways, the underlying principles of bond cleavage adjacent to the aromatic ring and carbonyl group remain relevant.

A hypothetical fragmentation table for this compound is presented below, based on general principles of mass spectrometry.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Structure of Fragment |

| [M]+ | M - 57 | (CH₃)₃C | [Br(I)C₆H₃COO]+ |

| [M]+ | M - 101 | OC(CH₃)₃ | [Br(I)C₆H₃CO]+ |

| [M]+ | M - 79 | Br | [I(C(CH₃)₃OOC)C₆H₄]+ |

| [M]+ | M - 127 | I | [Br(C(CH₃)₃OOC)C₆H₄]+ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of different bonds can be detected.

For this compound, the IR spectrum would exhibit several key absorption bands:

C=O Stretch: A strong and sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1730-1715 cm⁻¹ for α,β-unsaturated esters. orgchemboulder.comlibretexts.org The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to aliphatic esters. spectroscopyonline.com

C-O Stretch: Esters display two C-O stretching vibrations. The C-C-O stretch is typically found between 1310 and 1250 cm⁻¹, while the O-C-C stretch appears in the 1130-1100 cm⁻¹ range. spectroscopyonline.com

Aromatic C-H Stretch: These absorptions are generally observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the tert-butyl group will show stretching vibrations in the 2900 cm⁻¹ region. researchgate.net

C-Br and C-I Stretches: The carbon-bromine (C-Br) stretch typically appears in the range of 690-515 cm⁻¹, and the carbon-iodine (C-I) stretch is found at even lower wavenumbers, often below 500 cm⁻¹. libretexts.org

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ester) | C=O Stretch | 1730-1715 orgchemboulder.comlibretexts.orgspectroscopyonline.com | Strong |

| Ester Linkage | C-C-O Stretch | 1310-1250 spectroscopyonline.com | Strong |

| Ester Linkage | O-C-C Stretch | 1130-1100 spectroscopyonline.com | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |

| Tert-butyl Group | C-H Stretch | ~2900 researchgate.net | Medium |

| Carbon-Bromine | C-Br Stretch | 690-515 libretexts.org | Medium-Strong |

| Carbon-Iodine | C-I Stretch | <500 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

Studies on similar compounds, such as 2-bromobenzoic acid and 4-iodobenzoic acid, reveal common structural motifs. researchgate.netwikipedia.org For instance, carboxylic acid derivatives often form hydrogen-bonded dimers in the solid state. researchgate.netwikipedia.org In the case of this compound, while it cannot form the same type of hydrogen-bonded dimers due to the esterification of the carboxylic acid, intermolecular interactions will still govern its crystal packing. These interactions would include van der Waals forces and potentially halogen bonding.

The crystal structure of p-bromobenzoic acid, for example, shows that the carboxyl group is twisted out of the plane of the benzene ring. scispace.com A similar non-planar arrangement would be expected for this compound, influenced by the steric bulk of the tert-butyl group and the halogen substituents.

A hypothetical data table for the crystallographic analysis of a related compound, 2-bromobenzoic acid, is provided below to illustrate the type of information obtained from such studies.

| Parameter | 2-Bromobenzoic Acid researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.97 |

| b (Å) | 4.10 |

| c (Å) | 25.90 |

| β (°) | 118.26 |

| Volume (ų) | 1386.2 |

| Key Feature | Molecules form inversion dimers via O-H···O hydrogen bonds. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.

Gas Chromatography (GC) for Volatile Products

Gas chromatography is a technique used to separate and analyze volatile compounds without decomposition. It is particularly well-suited for the analysis of halogenated aromatic compounds. documentsdelivered.comnih.gov For this compound, GC can be used to determine its purity by separating it from any volatile starting materials or byproducts.

The choice of detector is critical in GC analysis. A flame ionization detector (FID) is a common choice for organic compounds. However, for halogenated compounds, an electron capture detector (ECD) offers higher sensitivity. youtube.com Mass spectrometry (MS) can also be coupled with GC (GC-MS), providing both separation and structural information, making it a powerful tool for identifying unknown impurities. nih.gov

The operating conditions for a GC analysis would need to be optimized, including the type of column, carrier gas flow rate, and temperature program. A hypothetical set of GC conditions for the analysis of this compound is presented below.

| Parameter | Condition |

| Column | Capillary column (e.g., Rxi-5MS) |

| Injector Temperature | 270 °C nih.gov |

| Oven Temperature Program | Initial temp 40°C, ramp to 280°C nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Detector | FID, ECD, or MS |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Products

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for analyzing aromatic esters. nih.govajast.net

For this compound, HPLC can be used to assess its purity and to monitor reactions, such as its synthesis or subsequent transformations. A UV detector is typically employed, as the aromatic ring and carbonyl group are strong chromophores. nih.gov The mobile phase composition, often a mixture of acetonitrile (B52724) or methanol (B129727) and water or a buffer, is optimized to achieve good separation. ajast.net

The table below outlines a typical set of HPLC conditions for the analysis of a substituted benzoate.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., Luna C18) ajast.net |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Buffer gradient ajast.net |

| Flow Rate | 1.0 mL/min ajast.net |

| Detection | UV at a suitable wavelength (e.g., 235 nm) ajast.net |

| Column Temperature | 40 °C usda.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. It operates on the principle of separation by polarity. A spot of the reaction mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate by capillary action.

For monitoring a reaction involving this compound, TLC can distinguish the product from the starting materials and byproducts based on their different polarities and, consequently, their different retention factors (Rf values). The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sparkl.me Generally, less polar compounds travel further up the plate, resulting in a higher Rf value.

The polarity of this compound will be influenced by the ester group and the halogen atoms. The choice of the mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is crucial for achieving good separation. The spots on the TLC plate can be visualized under UV light, as aromatic compounds are often UV-active, or by using staining agents.

A hypothetical comparison of Rf values for compounds in a reaction to synthesize this compound is shown below.

| Compound | Polarity | Expected Rf Value |

| 2-bromo-5-iodobenzoic acid (starting material) | More Polar (due to -COOH) | Lower |

| This compound (product) | Less Polar (due to ester) | Higher |

Computational and Theoretical Investigations of Tert Butyl 2 Bromo 5 Iodobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electronic distribution and energy levels, which govern the molecule's reactivity and spectral characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving aryl halides. researchgate.netrsc.org For tert-butyl 2-bromo-5-iodobenzoate, DFT is particularly useful for studying its behavior in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.govrsc.org These calculations can model the entire catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govdntb.gov.ua

A primary focus of DFT studies on this substrate is the prediction of regioselectivity—that is, determining whether the C-I or C-Br bond will react preferentially. The oxidative addition step, where the aryl halide reacts with the metal catalyst (e.g., a Pd(0) complex), is generally the selectivity-determining step. nih.gov Due to its lower bond dissociation energy, the C-I bond is typically more reactive than the C-Br bond. DFT calculations can quantify this difference by determining the activation energy barriers for the transition states of C-I bond cleavage versus C-Br bond cleavage. Computational studies on similar di-halogenated systems have consistently shown that the activation barrier for oxidative addition to the C-I bond is significantly lower than that for the C-Br bond. nih.gov

For a hypothetical Suzuki-Miyaura reaction, DFT calculations would model the geometries and energies of the reactants, intermediates, transition states, and products. The resulting energy profile would likely confirm that the initial oxidative addition occurs selectively at the C-I bond. This allows for subsequent cross-coupling at this position, leaving the C-Br bond intact for a potential second, different coupling reaction. These theoretical insights are crucial for planning multi-step syntheses that require sequential functionalization of the aromatic ring.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap generally implies higher reactivity. In halogenated benzenes, the HOMO-LUMO gap is influenced by the nature of the halogen substituents. rsc.org The gap tends to decrease with increasing atomic number of the halogen, as the heavier halogens are more polarizable and have orbitals that interact more strongly with the benzene (B151609) pi-system. rsc.org Therefore, it is expected that this compound would have a relatively small HOMO-LUMO gap, indicating high reactivity, particularly at the C-I position.

| Compound | HOMO-LUMO Gap (eV) |

|---|---|

| Benzene (C6H6) | 5.11 |

| Hexachlorobenzene (C6Cl6) | 3.97 |

| Hexabromobenzene (C6Br6) | 3.14 |

| Hexaiodobenzene (C6I6) | 1.55 |

Data derived from computational studies on halogenated benzenes. rsc.org

Analysis of the spatial distribution of the HOMO and LUMO can also predict sites of reaction. For this compound, the LUMO is expected to have significant orbital coefficients on the carbon atoms attached to the halogens, particularly the carbon bonded to iodine, indicating this is the most likely site for nucleophilic attack or oxidative addition by a metal catalyst.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions in condensed phases (e.g., in solution). nih.govscholaris.ca

For this compound, MD simulations can explore its conformational landscape. The primary degrees of freedom include rotation around the C(aryl)–C(O) bond and the O–C(tert-butyl) bond. By simulating the molecule's movement over time, MD can reveal the most stable (lowest energy) conformations and the energy barriers between them. This information is valuable because the molecule's conformation can influence its reactivity and how it packs in a crystal lattice.

MD simulations are also exceptionally well-suited for studying non-covalent intermolecular interactions. A key interaction for this molecule is halogen bonding. researchgate.net The iodine atom, being large and polarizable, possesses a region of positive electrostatic potential (a "σ-hole") along the axis of the C-I bond. rsc.org This positive region can interact favorably with Lewis bases or other electron-rich sites, forming a directional halogen bond. rsc.org MD simulations can model how this compound interacts with solvent molecules or other solute molecules through halogen bonding, hydrogen bonding, and van der Waals forces. nih.govnih.govyoutube.com By analyzing trajectories from MD simulations, one can calculate properties like radial distribution functions to characterize the structure of the solvation shell or identify preferential binding modes between molecules.

Structure-Activity Relationship Modeling (SAR) in a Synthetic Context

Structure-Activity Relationship (SAR) modeling, a technique often associated with drug discovery, can also be powerfully applied in a synthetic context to guide catalyst design and predict reaction outcomes like selectivity. nih.gov For a substrate like this compound, a key synthetic challenge is achieving high selectivity in cross-coupling reactions, either by targeting the C-I bond exclusively or by developing conditions to activate the C-Br bond.

A computational SAR study in this context would involve building a predictive model that correlates molecular descriptors of catalysts and substrates with reaction performance (e.g., yield or regioselectivity). rsc.orgnih.gov For instance, a dataset could be computationally generated or experimentally obtained for the cross-coupling of various di-halogenated benzoates using a library of phosphine (B1218219) ligands for a palladium catalyst.

The process would involve:

Descriptor Generation: For each substrate, quantum chemical calculations would provide electronic descriptors (e.g., atomic charges, HOMO/LUMO energies). For each ligand, descriptors would quantify steric (e.g., cone angle) and electronic (e.g., Tolman electronic parameter) properties.

Model Building: Using machine learning algorithms (e.g., random forest or gradient boosting), a model would be trained to find the mathematical relationship between the descriptors and the observed regioselectivity (C-I vs. C-Br reactivity). rsc.org

Prediction and Design: The trained model could then be used to predict the optimal ligand from a virtual library that would maximize selectivity for a given reaction. For example, the model might predict that a bulky, electron-rich ligand would favor reaction at the less sterically hindered C-I position while a smaller, electron-poor ligand might be required to facilitate the more difficult activation of the C-Br bond. This predictive capability accelerates the discovery of new, highly efficient, and selective catalytic systems. nih.govdigitellinc.com

| Ligand | Steric Descriptor (e.g., Cone Angle) | Electronic Descriptor (e.g., TEP) | Predicted Outcome (C-I:C-Br Selectivity) |

|---|---|---|---|

| Ligand A (Bulky, Electron-Donating) | High | Low | High (>99:1) |

| Ligand B (Small, Electron-Donating) | Low | Low | Moderate (90:10) |

| Ligand C (Bulky, Electron-Withdrawing) | High | High | Moderate (95:5) |

| Ligand D (Small, Electron-Withdrawing) | Low | High | Low (possible C-Br activation) |

Future Research Directions and Unexplored Potential of Tert Butyl 2 Bromo 5 Iodobenzoate

Development of Novel and Sustainable Synthetic Routes

The current synthesis of tert-butyl 2-bromo-5-iodobenzoate typically involves the esterification of its corresponding carboxylic acid, 2-bromo-5-iodobenzoic acid. thermofisher.com The synthesis of this acid often starts from precursors like 2-amino-5-bromobenzoic acid via a Sandmeyer-type diazotization and iodination sequence. chemicalbook.com Future research is likely to focus on greener, more efficient, and safer synthetic strategies.

Key research objectives include:

Catalytic Esterification: Moving away from stoichiometric acid catalysts for the final tert-butylation step towards reusable solid acid catalysts or enzymatic processes could significantly improve the sustainability of the synthesis.

One-Pot Procedures: The development of a one-pot synthesis from more readily available starting materials, such as 2-bromobenzoic acid, would reduce waste, save time, and lower costs by minimizing intermediate purification steps.

Bio-based Precursors: A long-term and ambitious research direction involves engineering microbial strains, such as Pseudomonas taiwanensis or Saccharomyces cerevisiae, to produce benzoate (B1203000) precursors from renewable resources like glucose or glycerol. nih.govnih.gov While challenging, integrating halogenation steps with bio-based production could represent the ultimate sustainable route.

A comparison of potential future synthetic routes is outlined in the table below.

| Synthetic Route | Potential Advantages | Research Challenges |

| Optimized Sandmeyer & Catalytic Esterification | Improved yield and safety over traditional methods. | Handling of diazonium intermediates; catalyst deactivation. |

| One-Pot Halogenation/Esterification | Reduced unit operations, lower solvent waste, increased throughput. | Controlling selectivity of sequential halogenation; cross-reactivity. |

| Bio-production of Precursors | Utilizes renewable feedstocks, potential for lower environmental impact. | Complex genetic engineering; low titers; purification from fermentation broth. |

Exploration of Unconventional Reactivity Patterns

The primary utility of this compound stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive and will typically undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond. This allows for selective functionalization at the iodine-bearing position, followed by a subsequent, more forcing reaction at the bromine-bearing position. nih.gov

Future research will likely push beyond this conventional reactivity by:

Ligand-Controlled Selectivity: Developing sophisticated phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that could potentially reverse the innate reactivity, allowing for selective coupling at the C-Br bond in the presence of the C-I bond. nih.gov

Photocatalysis: The use of visible-light photocatalysis could unlock entirely new reaction pathways. nih.gov For instance, photoredox catalysis might enable radical-based functionalization or dehalogenation reactions with selectivities that are complementary to traditional palladium catalysis. nih.gov This could allow for the introduction of functional groups that are difficult to install using conventional cross-coupling.

Orthogonal Coupling Chemistries: Exploring the use of different metal catalysts (e.g., copper, nickel, iron) that exhibit different selectivities for the two halogen atoms, enabling one-pot, multi-component reactions where different bonds are formed in a single operation.

The table below illustrates the potential for programmed, selective functionalization.

| Position | Reaction Type | Example Reagent | Rationale / Future Goal |

| C5-Iodine | Suzuki Coupling | Arylboronic acid | Conventional, high-yield functionalization. youtube.com |

| C5-Iodine | Sonogashira Coupling | Terminal alkyne | Introduction of acetylenic groups for materials or medicinal chemistry. youtube.com |

| C2-Bromine | Buchwald-Hartwig Amination | Amine | Sequential reaction after C-I coupling to install nitrogen-based groups. youtube.com |

| C2-Bromine | Heck Coupling | Alkene | Formation of a new C-C double bond. |

| C5/C2 | Photocatalytic C-H Arylation | Arene | Unconventional C-H activation to form biaryl linkages without pre-functionalized reagents. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from traditional batch reactors to continuous flow systems offers significant advantages in terms of safety, consistency, and scalability. Given that the synthesis of halogenated aromatics can involve hazardous reagents and exothermic reactions, flow chemistry is a particularly promising area for future development. google.com

Future research in this domain would focus on:

Continuous Precursor Synthesis: Designing a multi-stage flow reactor system for the diazotization and halogenation steps required to produce the 2-bromo-5-iodobenzoic acid precursor, minimizing the accumulation of unstable diazonium salt intermediates. google.com

Automated Sequential Coupling: Integrating the flow synthesis of the core building block with downstream packed-bed catalyst columns. This would enable an automated, end-to-end process where this compound is synthesized and then sequentially functionalized via multiple cross-coupling reactions in a continuous stream, generating libraries of complex molecules with high precision.

In-line Purification and Analysis: Incorporating in-line purification techniques (e.g., liquid-liquid extraction, scavenger resins) and real-time analytical monitoring (e.g., IR, UV-Vis) to ensure high purity and immediate feedback control over the reaction conditions.

Applications in Emerging Fields of Chemical Research

While a valuable building block, the full application scope of this compound is yet to be realized. Its unique substitution pattern makes it an ideal candidate for creating novel molecules in several cutting-edge areas of research.